![molecular formula C21H13ClF3N3O3 B2689213 2-(3-chlorophenyl)-6-nitro-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole CAS No. 303149-40-8](/img/structure/B2689213.png)
2-(3-chlorophenyl)-6-nitro-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-chlorophenyl)-6-nitro-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole is a useful research compound. Its molecular formula is C21H13ClF3N3O3 and its molecular weight is 447.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(3-chlorophenyl)-6-nitro-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole is a novel benzimidazole derivative that has garnered interest due to its potential biological activities. Benzimidazole derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities. This article reviews the biological activity of this specific compound, including its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure
The structure of the compound can be represented as follows:
This structure features a benzimidazole core substituted with a chlorophenyl group and a trifluoromethylbenzyl ether, which may influence its biological activity.
Biological Activity Overview
Research has indicated that benzimidazole derivatives exhibit a wide range of biological activities. The specific compound under consideration has shown promise in several areas:
1. Antimicrobial Activity
Several studies have demonstrated that benzimidazole derivatives possess significant antimicrobial properties. For instance, a review of benzimidazole compounds highlighted their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups such as nitro and trifluoromethyl enhances the antimicrobial potency by increasing the lipophilicity and bioavailability of the compounds .
2. Antiparasitic Activity
Benzimidazole derivatives are well-known for their antiparasitic effects. Compounds structurally similar to the one have shown efficacy against protozoan parasites such as Giardia intestinalis and Trichomonas vaginalis. For example, a related study indicated that certain benzimidazole derivatives had IC50 values less than 1 µM against these parasites, significantly outperforming standard treatments like albendazole .
3. Anticancer Activity
The anticancer potential of benzimidazole derivatives has been extensively studied. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, some derivatives have been reported to inhibit tubulin polymerization, thereby disrupting mitosis in cancer cells .
Structure-Activity Relationship (SAR)
The SAR analysis of benzimidazole derivatives suggests that modifications at specific positions on the benzene ring significantly affect their biological activity:
Substituent Position | Type | Effect on Activity |
---|---|---|
2 | Nitro | Increases antimicrobial potency |
3 | Trifluoromethyl | Enhances lipophilicity and cellular uptake |
6 | Chlorophenyl | Improves antiparasitic efficacy |
The presence of electron-withdrawing groups at positions 2 and 6 is particularly beneficial for enhancing the overall biological activity of these compounds.
Case Studies
Several case studies have explored the biological activity of related benzimidazole derivatives:
- Case Study 1 : A derivative with a trifluoromethyl group demonstrated significant inhibition against Staphylococcus aureus, with an MIC value lower than that of standard antibiotics .
- Case Study 2 : A series of benzimidazole compounds were tested for antiparasitic activity; one compound showed an IC50 value of 0.5 µM against Trichomonas vaginalis, indicating its potential as an effective treatment option .
Properties
IUPAC Name |
2-(3-chlorophenyl)-6-nitro-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClF3N3O3/c22-16-6-2-4-14(10-16)20-26-18-8-7-17(28(29)30)11-19(18)27(20)31-12-13-3-1-5-15(9-13)21(23,24)25/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUHGHSNICICJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CON2C3=C(C=CC(=C3)[N+](=O)[O-])N=C2C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClF3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.